molecular formula C5H8N2OS B2640124 3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1342628-95-8

3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No. B2640124
M. Wt: 144.19
InChI Key: OFELREQXHIMXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques can provide information about the compound’s functional groups, connectivity of atoms, and three-dimensional structure.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include reactions with various reagents, its behavior under different conditions, and the mechanism of these reactions .

Scientific Research Applications

Anti-inflammatory and Anti-thrombotic Activities

Anti-inflammatory, Anti-thrombotic and Molecular Docking Studies of 1,3,4 Oxadiazole Derivatives in Rats : This study explores the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives, including 5-{[2-(4-chlorophenoxy)propan-2-yl]-1,3,4-oxadiazole-2-thiol and its derivatives. In-vitro and in-vivo analyses indicated potent anti-inflammatory effects, with significant enhancements in clotting time observed in an in-vivo rat model. Molecular docking studies revealed these compounds' impressive inhibitory potential against COX-2, suggesting their potential use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).

Corrosion Inhibition

Effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid : This study examines the corrosion inhibition ability of 1,3,4-oxadiazole derivatives on mild steel in sulphuric acid. The findings highlight the protective layer formation on mild steel surfaces, suggesting the potential of these derivatives in corrosion inhibition applications (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives : This research involves the synthesis of new benzimidazole derivatives, including those with 1,3,4-oxadiazole structures, and their evaluation for antimicrobial activities. Some compounds showed potential antimicrobial activities, indicating their usefulness in developing new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).

Insecticidal Activity

Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis : This study explores the insecticidal activity of 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate. The findings demonstrate good insecticidal activity against the cotton leafworm, Spodoptera littoralis, suggesting the potential of these compounds as insecticide candidates (Elbarbary et al., 2021).

Anticancer Agents

Benzimidazole bearing oxadiazole and triazolo-thiadiazoles nucleus design and synthesis as anticancer agents

: This research focuses on the synthesis of benzimidazole derivatives containing oxadiazole and triazolo-thiadiazoles, assessing their in vitro anticancer activities. The results show promising anticancer activity, with specific compounds exhibiting significant growth inhibition against various cancer cell lines, indicating their potential as anticancer agents (Husain et al., 2012).

properties

IUPAC Name

3-propan-2-yl-2H-1,2,4-oxadiazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-3(2)4-6-5(9)8-7-4/h3H,1-2H3,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFELREQXHIMXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=S)ON1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)-1,2,4-oxadiazole-5-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.